molecular formula C10H14N2O2S B3048877 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea CAS No. 1848-60-8

1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea

Cat. No.: B3048877
CAS No.: 1848-60-8
M. Wt: 226.3 g/mol
InChI Key: KGDNJJRUJMQSLZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 4-methoxyaniline with ethylene oxide in the presence of a base, followed by the addition of thiocyanate. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually sufficient.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Bases such as sodium hydroxide or potassium hydroxide are used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are effective for reduction.

    Solvents: Reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)-3-phenylthiourea: Lacks the methoxy group, resulting in different reactivity and biological activity.

    1-(2-Hydroxyethyl)-3-(4-chlorophenyl)thiourea:

    1-(2-Hydroxyethyl)-3-(4-nitrophenyl)thiourea: The nitro group significantly changes its reactivity and biological effects.

Uniqueness: 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This structural feature also contributes to its potential as a versatile reagent in organic synthesis and its promising biological activities.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-14-9-4-2-8(3-5-9)12-10(15)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDNJJRUJMQSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366845
Record name 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848-60-8
Record name 1-(2-hydroxyethyl)-3-(4-methoxyphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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